molecular formula C8H7BrN2O2S B2720616 Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 2091263-00-0

Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No. B2720616
CAS RN: 2091263-00-0
M. Wt: 275.12
InChI Key: UHWLBECWGAVETR-UHFFFAOYSA-N
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Description

Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate is a chemical compound used in medicine and as a pharmaceutical intermediate . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield is typically around 50-60%, with a melting point of 196-202 °C . The reaction involves various functional groups such as ester (C=O), alkene (C=C), and imine (C=N) groups .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group attached to a carboxylate group, which is connected to a 5-bromoimidazo[2,1-b][1,3]thiazole ring . The molecular weight is 275.13 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 275.13 . The InChI code is 1S/C8H7BrN2O2S/c1-2-13-7 (12)5-4-11-6 (9)3-10-8 (11)14-5/h3-4H,2H2,1H3 .

Scientific Research Applications

Synthetic and Medicinal Chemistry Applications

Synthetic Pathways

Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate serves as a pivotal intermediate in the synthesis of diverse heterocyclic compounds. Its utilization spans the preparation of imidazothiazole and imidazobenzothiazole derivatives, highlighted by its role in generating compounds evaluated for anti-inflammatory, analgesic, and antipyretic activities, as well as for their potential as anticancer agents. The compound's bromo and carboxylate functionalities allow for subsequent modifications, enabling the synthesis of a broad range of derivatives with varying biological activities (Abignente et al., 1983; Abdel‐Aziz et al., 2009).

Antimicrobial and Antitubercular Activity

Further research into the synthetic derivatives of this compound reveals their potential antimicrobial and antitubercular properties. These studies underscore the compound's utility in developing new treatments against various bacterial and fungal pathogens, thereby contributing to the field of infectious disease research and offering a foundation for the development of novel therapeutic agents (Shingalapur et al., 2009).

Mechanism of Action

Target of Action

The primary targets of Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects will provide insights into the therapeutic potential of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-4-11-6(9)3-10-8(11)14-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWLBECWGAVETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=C2S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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